molecular formula C23H23FN2O3S B3004316 N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(4-methylbenzyl)sulfamoyl)benzamide CAS No. 451499-38-0

N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(4-methylbenzyl)sulfamoyl)benzamide

Cat. No.: B3004316
CAS No.: 451499-38-0
M. Wt: 426.51
InChI Key: QXWMBHZYMIONQW-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(4-methylbenzyl)sulfamoyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzamide core substituted with dimethylphenyl, fluoro, and sulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(4-methylbenzyl)sulfamoyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzamide core, followed by the introduction of the dimethylphenyl and fluoro groups through electrophilic aromatic substitution reactions. The sulfamoyl group is then introduced via nucleophilic substitution reactions, often using sulfonamide derivatives as reagents. The reaction conditions generally require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(4-methylbenzyl)sulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically employing reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common, allowing for the introduction or replacement of functional groups. Common reagents include halides, amines, and alcohols.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(4-methylbenzyl)sulfamoyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(4-methylbenzyl)sulfamoyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzamides: Compounds with a benzamide core but different substituents.

    Sulfonamides: Compounds containing the sulfonamide group, known for their antimicrobial properties.

    Fluorobenzenes: Compounds with a fluorine atom attached to a benzene ring.

Uniqueness

N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(4-methylbenzyl)sulfamoyl)benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-fluoro-5-[(4-methylphenyl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3S/c1-15-5-8-18(9-6-15)14-25-30(28,29)19-10-11-21(24)20(13-19)23(27)26-22-12-16(2)4-7-17(22)3/h4-13,25H,14H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWMBHZYMIONQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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